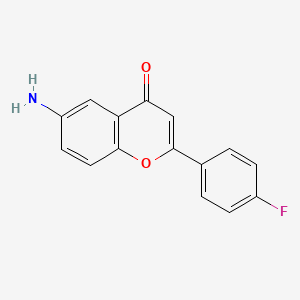

6-amino-2-(4-fluorophenyl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-(4-fluorophenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXIFKFLRXIWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-amino-2-(4-fluorophenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 2-(4-fluorophenyl)-4H-chromen-4-one. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

6-amino-2-(4-fluorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of chromenones exhibit notable anticancer properties. For instance, compounds similar to 6-amino-2-(4-fluorophenyl)-4H-chromen-4-one have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the cytotoxic effects of amino-substituted chromenones, suggesting their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, particularly in inhibiting the generation of superoxide anions by human neutrophils. This action is critical in managing inflammatory conditions and suggests that this compound could be beneficial in treating diseases characterized by excessive inflammation, such as arthritis .

Antiviral Properties

Recent studies also point to the antiviral potential of chromenone derivatives, including this specific compound. The ability to inhibit viral replication mechanisms makes it a candidate for further investigation in the development of antiviral therapies .

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block for synthesizing more complex molecules, including other bioactive compounds .

Catalytic Reactions

The compound can participate in various catalytic reactions, including copper-catalyzed processes that enhance the efficiency of synthesizing related chromenone derivatives. These reactions often yield products with high functional group tolerance and selectivity, showcasing its utility in synthetic organic chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-amino-2-(4-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Observations :

- Antimicrobial Activity : Triazole-linked analogs (e.g., compounds in ) demonstrate stronger antimicrobial effects than hydroxylated derivatives, likely due to enhanced hydrophobic interactions with microbial targets .

- Cytotoxicity: Hydroxyl groups at positions 6 or 7 (e.g., ) correlate with cytotoxicity, whereas amino or halogen substituents may reduce nonspecific toxicity .

Physicochemical and Computational Properties

Key Observations :

- Electronic Properties: Amino groups (as in the target compound) may lower the HOMO-LUMO gap compared to hydroxyl or trifluoromethyl groups, influencing redox activity and binding interactions .

Mechanistic and Docking Studies

Molecular docking studies of triazole-linked chromenones () revealed strong interactions with E. coli DNA gyrase (binding energy = −9.2 kcal/mol), primarily via π-π stacking with the triazole moiety and hydrogen bonding with the chromenone carbonyl . While analogous data for this compound are unavailable, its amino group could form additional hydrogen bonds with residues like Asp81 or Lys103 in microbial enzymes, improving target affinity .

Biological Activity

6-Amino-2-(4-fluorophenyl)-4H-chromen-4-one is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to either the active or allosteric sites, preventing substrate binding and subsequent catalytic activity. Additionally, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms, including:

- Tubulin Inhibition : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of established chemotherapeutics .

- Caspase Activation : It activates caspases, which are crucial for the apoptotic process, thereby promoting cancer cell death .

In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown higher efficacy than cisplatin in human prostate (PC-3) and lung (SK-LU-1) cancer cell lines .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, displaying effective inhibition comparable to traditional antimicrobial agents like fluconazole .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the para position on the phenyl ring significantly influences the compound's biological activity. Comparative studies with similar compounds reveal that variations in substituents can lead to differences in potency and mechanism:

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | Fluorine | High anticancer and antimicrobial activity |

| 6-amino-2-(phenyl)-4H-chromen-4-one | Hydrogen | Reduced potency |

| 6-amino-2-(4-chlorophenyl)-4H-chromen-4-one | Chlorine | Altered pharmacological properties |

The unique substitution pattern in this compound enhances its lipophilicity and stability, which are critical for its interaction with biological targets.

Case Studies

- Antitumor Efficacy : A study conducted by Anthony et al. (2007) assessed various chromene derivatives' ability to induce apoptosis in tumor cells. The findings indicated that this compound effectively triggered apoptotic pathways through tubulin inhibition, leading to significant growth inhibition in cancer cells .

- Antimicrobial Screening : Research published in PMC demonstrated that this compound exhibited potent antifungal activity against multiple Candida strains, with MIC values comparable to fluconazole. This suggests its potential as an alternative treatment for fungal infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-amino-2-(4-fluorophenyl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

- Methodology: The synthesis typically involves multi-step strategies. For analogous chromenone derivatives, Claisen-Schmidt condensation is used to form the chromenone core, followed by functionalization. For example:

- Step 1 : Condensation of 2-hydroxyacetophenone derivatives with 4-fluorobenzaldehyde in ethanol under basic conditions (e.g., KOH) to form chalcone intermediates .

- Step 2 : Cyclization using hydrogen peroxide in ethanol with NaOH to yield the chromenone scaffold .

- Step 3 : Introduction of the amino group via nucleophilic substitution or catalytic reduction, requiring optimization of temperature and solvent (e.g., DMF or PEG-400) .

- Critical Parameters: Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) can enhance efficiency and reduce side reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be applied to characterize this compound?

- Methodology:

- NMR : ¹H and ¹³C NMR data for analogous fluorophenyl chromenones show aromatic proton signals at δ 6.9–8.6 ppm and lactone carbonyl peaks at ~1772 cm⁻¹ in IR .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. For example, hydrogen bonding patterns and dihedral angles between the fluorophenyl and chromenone moieties can be analyzed to confirm stereochemistry .

Q. What in vitro biological assays are suitable for evaluating the antimicrobial or anticancer potential of this compound?

- Methodology:

- Antimicrobial Activity : Agar well diffusion assays against Staphylococcus aureus and Candida albicans with zone-of-inhibition measurements (e.g., 6a–q derivatives showed activity at 50–100 µg/mL) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction, with IC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the chromenone core) affect the compound’s binding affinity to biological targets?

- Methodology:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or topoisomerase II). For example, the 4-fluorophenyl group enhances hydrophobic interactions, while the amino group facilitates hydrogen bonding .

- SAR Studies : Compare derivatives with trifluoromethyl or methoxy groups to evaluate steric and electronic effects on activity .

Q. What strategies resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

- Methodology:

- Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-h incubation in MTT).

- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., cisplatin) and account for solvent effects (DMSO ≤0.1%) .

Q. How can computational methods predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- Methodology:

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 analyze logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For chromenones, logP >3 may indicate poor aqueous solubility .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.